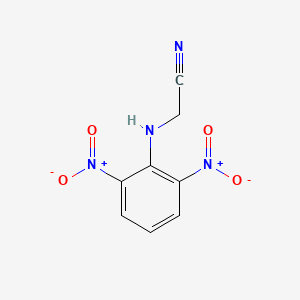
(2,6-Dinitroanilino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dinitroanilino)acetonitrile is a chemical compound derived from aniline and dinitrobenzenes. It is part of the dinitroaniline class of compounds, which are known for their applications in various industrial processes, including the production of dyes and pesticides . The compound is characterized by the presence of two nitro groups at the 2 and 6 positions on the aniline ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,6-dinitroaniline with chloroacetonitrile under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2,6-Dinitroanilino)acetonitrile often involves large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques, such as crystallization and distillation, ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dinitroanilino)acetonitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Reduction: 2,6-diaminoaniline derivatives.
Substitution: Various substituted aniline derivatives.
Hydrolysis: Carboxylic acids or amides.
Scientific Research Applications
(2,6-Dinitroanilino)acetonitrile has several applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of (2,6-Dinitroanilino)acetonitrile involves the inhibition of microtubule formation by binding to tubulin proteins. This disruption of microtubule assembly affects cell division and growth, making it effective as a herbicide . The compound’s nitro groups also contribute to its reactivity and potential toxicity by generating reactive oxygen species and causing oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Uniqueness
(2,6-Dinitroanilino)acetonitrile is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with biological targets. Compared to other dinitroaniline compounds, it has distinct chemical properties that make it suitable for specific industrial and research applications .
Properties
CAS No. |
116059-10-0 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-(2,6-dinitroanilino)acetonitrile |
InChI |
InChI=1S/C8H6N4O4/c9-4-5-10-8-6(11(13)14)2-1-3-7(8)12(15)16/h1-3,10H,5H2 |
InChI Key |
NFLFRNWWCKPJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















